6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1086064-46-1. It has a linear formula of C8H7BrN2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . The molecular weight of the compound is 211.06 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine are not available, it’s known that abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .Physical And Chemical Properties Analysis
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature. It should be stored in a dry place, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Efficient Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridines
The compound has been used in the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, showcasing an efficient synthesis methodology with potential applications in medicinal chemistry (Nechayev et al., 2013).
Molecular Structure and Aggregation
Hydrogen-bonded Dimer and Chain of Rings in Pyrazolopyridines
Studies have revealed molecular aggregation patterns in compounds related to 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, providing insights into the solid-state chemistry of these heterocycles (Quiroga et al., 2010).
Fischer Indole Cyclization
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Frameworks
A method for synthesizing hard-to-reach heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework via Fischer indole cyclization has been developed, highlighting the versatility of this scaffold in constructing complex heterocyclic structures (Alekseyev et al., 2015).
Synthetic Routes to Natural Products
Total Synthesis of Variolin B and Deoxyvariolin B
The compound has been a key intermediate in the total synthesis of the natural alkaloids variolin B and deoxyvariolin B, demonstrating its utility in complex natural product synthesis (Baeza et al., 2010).
Medicinal Chemistry Applications
Constrained BET Bromodomain Inhibitors
Research into novel BET bromodomain inhibitors has led to the development of derivatives based on the 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold, underscoring the potential of this chemical structure in the discovery of new therapeutic agents (Fidanze et al., 2018).
Pyrrolylpyridines from Alkynes and Isothiocyanates
First Synthesis of Pyrrolylpyridines
This work outlines a novel synthetic approach to pyrrolylpyridines from alkynes and isothiocyanates, expanding the chemical repertoire available for pharmaceutical and materials science research (Nedolya et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1-methylpyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPKGCWVCDXZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.